4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, pyrido[3,4-d]pyrimidine, piperidine, and triazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring. The final steps involve the formation of the triazolone ring and the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, would be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and have been explored for their potential therapeutic applications
Uniqueness
4-cyclopropyl-1-methyl-3-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency makes it a promising candidate for drug development .
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H23N7O/c1-12-21-16-11-20-8-5-15(16)18(22-12)25-9-6-13(7-10-25)17-23-24(2)19(27)26(17)14-3-4-14/h5,8,11,13-14H,3-4,6-7,9-10H2,1-2H3 |
InChI Key |
VRZSBHVVAJWENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.